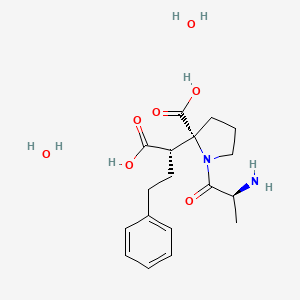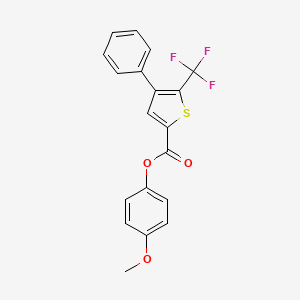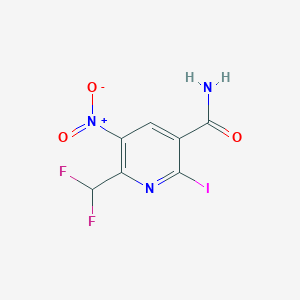
(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes four carboxylic acid groups and two methyl ester groups. Its stereochemistry is defined by the (2r,3r)-rel configuration, which plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanetetracarboxylic acid with methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are essential to ensure high purity and efficiency in the production process.
化学反応の分析
Types of Reactions
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism by which (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
類似化合物との比較
Similar Compounds
Butanetetracarboxylic acid: Lacks the ester groups but shares the core structure.
Dimethyl butanedioate: Similar ester groups but fewer carboxylic acid groups.
Tartaric acid derivatives: Share similar stereochemistry and functional groups.
Uniqueness
The uniqueness of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester lies in its combination of multiple carboxylic acid and ester groups, along with its specific stereochemistry
特性
分子式 |
C10H14O8 |
|---|---|
分子量 |
262.21 g/mol |
IUPAC名 |
(3R,4R)-3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 |
InChIキー |
FKFVPINWMGATEI-PHDIDXHHSA-N |
異性体SMILES |
COC(=O)[C@H](CC(=O)O)[C@@H](CC(=O)O)C(=O)OC |
正規SMILES |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)









![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)

